1-Isopropyl-1H-indole-3-carbonitrile
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Overview
Description
1-Isopropyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole ring substituted with an isopropyl group at the nitrogen atom and a carbonitrile group at the third position of the ring. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-indole-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1H-indole-3-carbonitrile with isopropyl halides in the presence of a base. The reaction typically proceeds under reflux conditions in an appropriate solvent such as dimethylformamide or acetonitrile. The base, often potassium carbonate or sodium hydride, facilitates the substitution of the hydrogen atom on the nitrogen with the isopropyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed:
Oxidation: Hydroxylated indoles or indole oxides.
Reduction: Amino-indoles or other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated indoles.
Scientific Research Applications
1-Isopropyl-1H-indole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives used in organic synthesis and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The carbonitrile group can also participate in interactions with biological molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
1-Isopropyl-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
1-Methyl-1H-indole-3-carbonitrile: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethyl-1H-indole-3-carbonitrile: Contains an ethyl group instead of an isopropyl group.
1-Propyl-1H-indole-3-carbonitrile: Features a propyl group instead of an isopropyl group.
Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H12N2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-propan-2-ylindole-3-carbonitrile |
InChI |
InChI=1S/C12H12N2/c1-9(2)14-8-10(7-13)11-5-3-4-6-12(11)14/h3-6,8-9H,1-2H3 |
InChI Key |
DIANQUVNTSJNPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C#N |
Origin of Product |
United States |
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